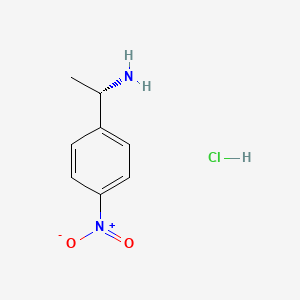

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-nitrophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQQGVFHLSBEDV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583570 | |

| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132873-57-5 | |

| Record name | (1S)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-nitrophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical research and organic synthesis. Its defined stereochemistry and functional groups make it a valuable building block for the synthesis of biologically active molecules and a crucial resolving agent for racemic mixtures. A thorough understanding of its physical properties is paramount for its effective application in drug development, ensuring reproducibility in experimental work and informing formulation strategies. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination and an exploration of the underlying scientific principles.

Chemical Identity and Core Properties

This compound is the hydrochloride salt of the (S)-enantiomer of alpha-methyl-4-nitrobenzylamine. The presence of a chiral center at the benzylic carbon imparts optical activity to the molecule, a critical feature for its application in stereoselective synthesis.

| Property | Value | Source(s) |

| Chemical Name | (S)-(-)-alpha-Methyl-4-nitrobenzylamine hydrochloride | [1] |

| Synonyms | (S)-1-(4-Nitrophenyl)ethylamine hydrochloride, (S)-Nitresolve | [1][2] |

| CAS Number | 132873-57-5 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Purity | Typically ≥97% |

Elucidation of Key Physical Parameters

A precise determination of the physical properties of this compound is essential for its characterization and use. The following sections detail the experimental methodologies for measuring its melting point, solubility, and optical activity.

Melting Point: A Purity Indicator

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end. The tube is then inverted and tapped gently to compact the sample to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Expected Value: The literature value for the melting point of this compound is 248-250 °C .[1]

Causality Behind Experimental Choices:

-

Fine Grinding: Ensures uniform heat transfer throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate reading.

Caption: Logical flow for isothermal equilibrium solubility determination.

Optical Activity: Defining Stereochemical Identity

The ability of a chiral molecule to rotate the plane of plane-polarized light is a fundamental physical property known as optical activity. The specific rotation is a standardized measure of this property.

Experimental Protocol: Polarimetric Measurement of Specific Rotation

Instrumentation:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter cell (typically 1 dm)

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: A precise mass of this compound is dissolved in a known volume of a specified solvent (e.g., 0.05 M NaOH as per literature) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

-

Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the following formula:

[α]DT = α / (l × c)

where:

-

T is the temperature in degrees Celsius (typically 20 or 25 °C).

-

D refers to the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Expected Value: The literature value for the specific rotation of this compound is [α]D25 = -6.5° (c = 1 in 0.05 M NaOH) . The negative sign indicates that it is levorotatory.

Authoritative Grounding: The standardized procedures for measuring optical rotation are well-established and are detailed in pharmacopeias such as the European Pharmacopoeia. These protocols ensure consistency and comparability of data across different laboratories.

Signaling Pathway for Optical Rotation Measurement

Sources

An In-Depth Technical Guide to (S)-alpha-Methyl-4-nitrobenzylamine Hydrochloride: Chemical Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a valuable chiral building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and key applications.

Introduction: The Significance of this compound in Chiral Synthesis

This compound, also known as (S)-1-(4-nitrophenyl)ethylamine hydrochloride, is a chiral amine of significant interest in organic synthesis. Its structure incorporates a stereogenic center, a reactive amino group, and a nitro-functionalized aromatic ring, making it a versatile precursor for the synthesis of a wide range of enantiomerically pure compounds. The ability to introduce a specific stereochemistry is paramount in the development of pharmaceuticals, where the biological activity of a molecule is often dictated by its three-dimensional arrangement. This guide will delve into the critical aspects of this compound, from its fundamental structure to its practical synthesis and applications.

Chemical Structure and Physicochemical Properties

The chemical identity and key properties of this compound are summarized below.

Chemical Structure

The structure of this compound is characterized by a benzylamine core with a methyl group at the alpha-position, creating a chiral center with the (S)-configuration. A nitro group is substituted at the para-position of the benzene ring. The amine is protonated to form the hydrochloride salt, which enhances its stability and crystallinity.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Chemical Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| CAS Number | 132873-57-5 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 248-250 °C (decomposes) |

| Optical Rotation | [α]²⁰/D ≈ -6.7° to -7.7° (c=1 in 0.05 M NaOH) |

| Solubility | Soluble in water and polar organic solvents |

Strategic Synthesis of this compound

The enantioselective synthesis of this compound is a critical process for its application in chiral drug development. A common and efficient strategy involves a two-stage approach: the synthesis of the racemic amine followed by an enzymatic kinetic resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic α-Methyl-4-nitrobenzylamine

The precursor for the chiral resolution is the racemic mixture of α-methyl-4-nitrobenzylamine. A reliable method for its synthesis is the reductive amination of 4'-nitroacetophenone.

Logical Relationship: Synthesis of Racemic Precursor

Caption: Reductive amination of 4'-nitroacetophenone to yield racemic α-methyl-4-nitrobenzylamine.

Experimental Protocol: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic and effective method for the reductive amination of ketones.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4'-nitroacetophenone and a mixture of ammonium formate or formamide and formic acid.

-

Heating: Heat the reaction mixture to a temperature of 160-185 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the intermediate formamide by adding a strong acid, such as hydrochloric acid, and heating.

-

Work-up: Basify the reaction mixture with a suitable base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: Extract the racemic amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Ammonium formate/formamide and formic acid: These reagents serve as both the ammonia source and the in-situ reducing agent (hydride donor). The high temperature is necessary to drive the reaction, which proceeds through a formyl intermediate.

-

Acidic Hydrolysis: The initial product of the Leuckart reaction is the N-formyl derivative of the amine, which requires hydrolysis under acidic conditions to yield the desired primary amine.

Enzymatic Kinetic Resolution of Racemic α-Methyl-4-nitrobenzylamine

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method for separating enantiomers. It utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For the resolution of racemic α-methyl-4-nitrobenzylamine, lipases, particularly Candida antarctica lipase B (CALB), are highly effective.

Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Enzymatic kinetic resolution of racemic α-methyl-4-nitrobenzylamine using CALB.

Experimental Protocol: Lipase-Catalyzed Resolution

Step-by-Step Methodology:

-

Reaction Setup: Dissolve racemic α-methyl-4-nitrobenzylamine in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).

-

Addition of Reagents: Add an acyl donor, such as ethyl acetate or isopropyl acetate, and the immobilized lipase (e.g., Novozym 435, which is immobilized CALB).

-

Incubation: Incubate the mixture at a controlled temperature (typically 30-60 °C) with gentle agitation. The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted (S)-amine.

-

Enzyme Removal: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: The resulting mixture contains the unreacted (S)-amine and the acylated (R)-amide. These can be separated by extraction. The basic (S)-amine can be extracted into an acidic aqueous solution, leaving the neutral (R)-amide in the organic phase.

-

Isolation of (S)-amine: The acidic aqueous layer containing the (S)-amine is then basified, and the free (S)-amine is extracted with an organic solvent.

-

Salt Formation: The purified (S)-amine is then dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in isopropanol or ether) to precipitate the this compound. The salt is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

-

Candida antarctica Lipase B (CALB): This enzyme is widely used due to its broad substrate scope, high enantioselectivity, and stability in organic solvents. It selectively catalyzes the acylation of the (R)-enantiomer of the amine.

-

Acyl Donor: Ethyl acetate is a common, inexpensive, and effective acyl donor. The choice of acyl donor can sometimes influence the reaction rate and enantioselectivity.

-

Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as it can be easily removed by filtration. It also enhances the stability and reusability of the enzyme.

Table 2: Typical Data for Enzymatic Resolution

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica Lipase B |

| Acyl Donor | Ethyl Acetate |

| Solvent | Toluene |

| Temperature | 40-50 °C |

| Typical Yield of (S)-amine | > 45% (theoretical maximum is 50%) |

| Typical Enantiomeric Excess (ee) of (S)-amine | > 99% |

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺).

-

¹³C NMR: Shows the different carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic peaks would be observed for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, N-O stretching of the nitro group, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Applications in Research and Drug Development

This compound serves as a crucial chiral building block in the synthesis of various high-value compounds.

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The chiral amine moiety can be incorporated into a larger molecule to impart the desired stereochemistry, which is often critical for its therapeutic efficacy and safety profile.

-

Chiral Auxiliaries and Ligands: The amine can be used as a chiral auxiliary to control the stereochemical outcome of a reaction. It can also be modified to create chiral ligands for asymmetric catalysis.

-

Resolution of Racemic Compounds: The compound itself can be used as a resolving agent for the separation of racemic acids through the formation of diastereomeric salts.[1]

Conclusion

This compound is a valuable and versatile chiral intermediate. The synthetic strategy involving the reductive amination of 4'-nitroacetophenone to the racemic amine, followed by a highly efficient enzymatic kinetic resolution, provides a practical and scalable route to the enantiomerically pure compound. The principles and protocols outlined in this guide offer a solid foundation for researchers and scientists working in the field of asymmetric synthesis and drug development.

References

-

(S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Best Price for Research R&D Applications. Accessed January 2, 2026. [Link]

-

(R)-alpha-Methyl-4-nitrobenzylamine HCl. ChemBK. Accessed January 2, 2026. [Link]

Sources

An In-Depth Technical Guide to (S)-alpha-Methyl-4-nitrobenzylamine Hydrochloride (CAS No. 132873-57-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and organic synthesis. This document delves into its chemical and physical properties, outlines detailed synthetic and purification methodologies, presents robust analytical techniques for characterization and enantiomeric purity assessment, and discusses its key applications and safety considerations. The guide is structured to provide not only procedural steps but also the underlying scientific principles, empowering researchers to effectively synthesize, analyze, and utilize this versatile compound.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with a significant number of pharmaceuticals containing at least one chiral amine moiety. The stereochemistry of these amines is often critical to their pharmacological and toxicological profiles, as enantiomers can exhibit markedly different activities. This compound, also known as (S)-1-(4-Nitrophenyl)ethylamine hydrochloride, serves as a valuable intermediate and resolving agent in the preparation of enantiomerically pure compounds.[1][2] Its utility stems from the presence of a primary amine for further functionalization, a stereogenic center for inducing chirality, and a nitro group that can be readily transformed into other functionalities, such as an amine, enabling the synthesis of diverse molecular architectures.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic and analytical workflows.

| Property | Value | Reference(s) |

| CAS Number | 132873-57-5 | |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [4] |

| Molecular Weight | 202.64 g/mol | |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 248-250 °C (decomposes) | |

| Optical Rotation | [α]₂₅/D ≈ -6.5° to -7.7° (c=1 in 0.05 M NaOH) | [5] |

| Solubility | Soluble in water and polar organic solvents. | [6] |

Synthesis and Purification

The enantiomerically pure this compound can be obtained through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. The latter is often more practical on a laboratory scale and will be detailed here. The overall synthetic workflow involves the formation of the racemic amine followed by its separation into individual enantiomers.

Synthesis of Racemic 1-(4-Nitrophenyl)ethylamine via Leuckart Reaction

The Leuckart reaction provides a direct and efficient method for the reductive amination of ketones to primary amines using ammonium formate.[7][8]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitroacetophenone (1 equivalent) and ammonium formate (5-10 equivalents).

-

Heating: Heat the reaction mixture to 160-180°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add a 10% sodium hydroxide solution to the reaction mixture until it is strongly alkaline.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-nitrophenyl)ethylamine.

Chiral Resolution using (+)-Tartaric Acid

The classical method of diastereomeric salt crystallization is a robust technique for separating enantiomers.[3][9] This protocol is adapted from the successful resolution of a similar amine, α-methylbenzylamine.[10]

Protocol:

-

Salt Formation: Dissolve (+)-tartaric acid (1 equivalent) in methanol in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.

-

Amine Addition: Cautiously add the racemic 1-(4-nitrophenyl)ethylamine (1 equivalent) to the tartaric acid solution. The reaction is exothermic.

-

Crystallization: Allow the solution to stand undisturbed at room temperature. The diastereomeric salt of the (S)-amine with (+)-tartaric acid is typically less soluble and will preferentially crystallize.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is basic. This will liberate the free (S)-amine, which will separate as an oily layer.

-

Extraction and Purification: Extract the free amine with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-1-(4-nitrophenyl)ethylamine.

Formation and Purification of the Hydrochloride Salt

Conversion to the hydrochloride salt enhances the stability and ease of handling of the chiral amine.[4]

Protocol:

-

Salt Formation: Dissolve the free (S)-amine in a minimal amount of a suitable solvent such as diethyl ether or ethanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

Purification: The crude hydrochloride salt can be further purified by recrystallization from absolute ethanol. Refluxing the salt in ethanol followed by slow cooling will yield the purified this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the structure and proton environment of the molecule. Expected signals include those for the aromatic protons (typically two doublets in the 7-8.5 ppm region), the methine proton adjacent to the chiral center (a quartet), the methyl protons (a doublet), and the amine protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the resolved amine.[11][12]

Illustrative HPLC Method:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the separation of chiral amines.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm).

The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Applications in Research and Development

This compound is a versatile building block with several important applications:

-

Chiral Auxiliary and Resolving Agent: It can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts.[4]

-

Intermediate in Asymmetric Synthesis: The chiral amine can be incorporated into more complex molecules to introduce a stereocenter. The nitro group can be reduced to an amine, which can then be further functionalized, for example, in the synthesis of ligands for asymmetric catalysis or as a key fragment in pharmaceutical candidates.[3]

-

Synthesis of Biologically Active Compounds: The 1-(4-nitrophenyl)ethylamine scaffold is a component of various compounds with potential therapeutic applications.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed technical overview, from its synthesis and purification to its analytical characterization and applications. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively utilize this compound in their scientific endeavors.

References

-

PubChem. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

- Google Patents. (2015). WO 2015/155664 A1: Process for preparing mirabegron.

-

Scribd. (n.d.). Leuckart Reaction | PDF | Amine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Google Patents. (2014). CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof.

-

ExportersIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

-

Scribd. (n.d.). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Retrieved from [Link]

-

chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

-

Research Scientific. (n.d.). (S)-ALPHA-METHYL-4-NITROBENZYLAMINE HYDR OCHLORIDE, 97%. Retrieved from [Link]

- Google Patents. (1957). US2794836A - Process for producing nitroacetophenone compounds.

-

Scribd. (n.d.). 4 Nitrophenethylamine | PDF | Organic Chemistry. Retrieved from [Link]

Sources

- 1. (S)-α-Methyl-4-nitrobenzylamine hydrochloride - (S)-1-(4-Nitrophenyl)ethylamine hydrochloride [sigmaaldrich.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Chiral_resolution [chemeurope.com]

- 4. This compound | 132873-57-5 [amp.chemicalbook.com]

- 5. This compound | 132873-57-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride | C8H11ClN2O2 | CID 16212177 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (S)-α-Methyl-4-nitrobenzylamine Hydrochloride: Principles and Applications in Chiral Separation and Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is a pivotal chiral amine valued in synthetic and medicinal chemistry for its efficacy as a chiral resolving agent and its utility as a versatile synthetic intermediate. This guide provides an in-depth exploration of its core applications, focusing on the mechanistic principles behind its use in the resolution of racemic carboxylic acids via diastereomeric salt formation. We will dissect the causality of its molecular features, particularly the role of the nitro group in facilitating selective crystallization. Furthermore, this document details its application as a precursor in the synthesis of advanced chiral molecules, including organometallic complexes, and discusses its potential as a chiral auxiliary. Comprehensive, field-proven protocols are provided to equip researchers with the practical knowledge required for its successful implementation in a laboratory setting.

Introduction: The Significance of a Chiral Amine

In the landscape of chiral chemistry, the separation of enantiomers from a racemic mixture remains a critical and often challenging step in the synthesis of optically pure compounds, particularly for the pharmaceutical industry.[1] (S)-α-Methyl-4-nitrobenzylamine hydrochloride, a chiral amine salt, has emerged as a highly effective tool for this purpose. Its utility stems from its defined stereochemistry, its ability to form salts with acidic compounds, and the unique electronic properties conferred by the para-nitro group on the phenyl ring.

This guide will delve into the primary applications of this reagent, which can be broadly categorized as:

-

Chiral Resolution of Racemic Acids: The most prominent application, where it serves as a resolving agent to separate enantiomers of chiral carboxylic acids.

-

Intermediate in Chiral Synthesis: Acting as a starting material for the synthesis of other valuable chiral molecules, such as ligands and catalysts.

-

Chiral Auxiliary: Guiding the stereochemical outcome of a reaction, a role for which its derivatives are well-suited.

We will explore the underlying chemical principles that make (S)-α-Methyl-4-nitrobenzylamine hydrochloride a preferred choice for these applications, providing both theoretical insight and practical methodologies.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of (S)-α-Methyl-4-nitrobenzylamine hydrochloride is essential for its effective use. Key data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁ClN₂O₂ | |

| Molecular Weight | 202.64 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 248-250 °C (decomposes) | |

| Optical Rotation [α]²⁵/D | -6.5° (c = 1 in 0.05 M NaOH) | |

| CAS Number | 132873-57-5 |

The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base.[2]

Core Application: Chiral Resolution via Diastereomeric Salt Crystallization

The classical resolution of a racemic mixture by forming diastereomeric salts is a cornerstone of stereochemistry.[3] (S)-α-Methyl-4-nitrobenzylamine hydrochloride is an exemplary basic resolving agent for racemic carboxylic acids.

The Underlying Principle and Mechanism

The process hinges on a straightforward acid-base reaction between the racemic acid (a mixture of R-acid and S-acid) and the enantiopure (S)-amine. This reaction converts the pair of enantiomers into a pair of diastereomers:

-

(R)-Acid + (S)-Amine → (R,S)-Diastereomeric Salt

-

(S)-Acid + (S)-Amine → (S,S)-Diastereomeric Salt

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical properties, most critically, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.

}

Causality of Efficacy: The Role of the Nitro Group

The effectiveness of (S)-α-Methyl-4-nitrobenzylamine hydrochloride as a resolving agent is not coincidental; it is a direct result of its molecular architecture. The para-substituted nitro group is strongly electron-withdrawing, which plays a crucial role in the formation of a stable and often rigid crystal lattice in the diastereomeric salt. This stability arises from several key intermolecular interactions:

-

Hydrogen Bonding: The primary interaction is the ionic bond and associated hydrogen bonds between the ammonium cation of the resolving agent and the carboxylate anion of the acid.

-

π-π Stacking: The electron-deficient nitroaromatic ring can participate in favorable π-π stacking interactions with the aromatic moieties of the carboxylic acid or with other nitroaromatic rings in the crystal lattice.

-

Dipole-Dipole Interactions: The large dipole moment of the nitro group contributes to strong dipole-dipole interactions, further stabilizing the crystal structure.

-

Dispersion Forces: Studies on nitrobenzene complexes show that dispersion interactions can significantly stabilize slipped-parallel orientations, which are common in crystal packing.

These well-defined, multi-point interactions create a specific three-dimensional architecture for each diastereomer. The subtle differences in shape and electronic distribution between the (R)- and (S)-acids lead to one diastereomer packing more efficiently into a crystal lattice, resulting in lower solubility and preferential crystallization.

Experimental Protocol: Resolution of a Racemic Profen

Objective: To resolve racemic 2-phenylpropionic acid to obtain the enantiopure (S)- and (R)-forms.

Materials:

-

Racemic 2-phenylpropionic acid

-

(S)-α-Methyl-4-nitrobenzylamine hydrochloride

-

Sodium Hydroxide (1 M and 10 M solutions)

-

Hydrochloric Acid (concentrated and 2 M solutions)

-

Methanol

-

Ethyl Acetate

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Step-by-Step Methodology:

-

Liberation of the Free Amine:

-

In a flask, dissolve (S)-α-Methyl-4-nitrobenzylamine hydrochloride (e.g., 10.13 g, 0.05 mol) in a minimal amount of deionized water.

-

Cool the solution in an ice bath and slowly add 10 M NaOH solution with stirring until the solution is strongly basic (pH > 12) and the oily free amine separates.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the (S)-α-Methyl-4-nitrobenzylamine free base. Caution: Handle the free base in a fume hood.

-

-

Formation of Diastereomeric Salts:

-

In a 500 mL Erlenmeyer flask, dissolve racemic 2-phenylpropionic acid (e.g., 15.0 g, 0.1 mol) in 200 mL of a suitable solvent, such as a 9:1 mixture of methanol and water.

-

Gently warm the solution to ensure complete dissolution.

-

In a separate beaker, dissolve the prepared (S)-amine free base (e.g., 8.3 g, 0.05 mol, 0.5 equivalents) in 50 mL of the same solvent mixture.

-

Slowly add the amine solution to the warm acid solution with continuous stirring.

-

Allow the flask to cool slowly to room temperature, and then let it stand undisturbed for 24-48 hours to allow for crystallization. Seeding with a small crystal of a previously obtained less-soluble salt can induce crystallization if necessary.

-

-

Isolation of the Less-Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals. This first crop of crystals will be enriched in one diastereomer (e.g., the (R-acid, S-amine) salt).

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

-

-

Recovery of the Enantiopure Carboxylic Acid:

-

Suspend the dried, purified diastereomeric salt in water.

-

Add concentrated hydrochloric acid dropwise with vigorous stirring until the solution is strongly acidic (pH < 2). This will protonate the carboxylate and precipitate the enantiopure carboxylic acid.

-

Extract the liberated acid with ethyl acetate or diethyl ether (3x portions).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the enantiopure acid (e.g., (R)-2-phenylpropionic acid).

-

-

Recovery of the Resolving Agent:

-

The acidic aqueous layer from step 4 contains the hydrochloride salt of the resolving agent. It can be recovered by basification with NaOH and extraction, as described in step 1, allowing for its reuse.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization (step 3) is enriched in the more soluble diastereomeric salt (e.g., the (S-acid, S-amine) salt).

-

The solvent can be evaporated, and the remaining salt treated with acid as in step 4 to recover the other enantiomer of the carboxylic acid (e.g., (S)-2-phenylpropionic acid), which can then be further purified.

-

Application as a Synthetic Intermediate and Chiral Auxiliary

Beyond its role in resolution, (S)-α-Methyl-4-nitrobenzylamine serves as a valuable chiral building block.

Precursor to Chiral Ligands and Catalysts

The primary amine and the aromatic ring of the molecule provide reactive sites for further functionalization. A notable example is its use in organometallic chemistry. It can undergo orthopalladation by reacting with palladium(II) acetate to form chiral cyclopalladated complexes. These complexes themselves can be used in resolution applications or as catalysts in asymmetric synthesis.

}

Role as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

(S)-α-Methyl-4-nitrobenzylamine can be used in this capacity. For instance, by forming an amide with a carboxylic acid derivative, it can direct diastereoselective alkylations or additions at the α-position. Similarly, its reaction with nitroalkenes in aza-Michael additions can lead to the synthesis of vicinal diamines with high diastereoselectivity. The steric bulk of the α-methylbenzyl group and the electronic nature of the nitrophenyl ring guide the approach of incoming reagents, favoring the formation of one diastereomer over the other.

Safety and Handling

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is a powerful and versatile tool in the arsenal of the synthetic chemist. Its primary application as a resolving agent for racemic carboxylic acids is underpinned by the formation of diastereomeric salts with differential solubilities, a phenomenon greatly enhanced by the electronic and steric properties of the nitrophenyl group. Its utility extends to its role as a chiral building block for more complex molecules and as a potential chiral auxiliary for directing stereoselective transformations. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this valuable reagent in their pursuit of enantiomerically pure compounds for research and development.

References

- Alexakis, A., et al. (Year). Journal Name, Volume(Issue), pages. [Please note: A specific paper for Alexakis on this compound was not found in the search, but referenced in a general context of chiral amines.]

-

Vicente, J., Saura-Llamas, I., Palin, M. G., & Jones, P. G. (1995). The first orthopalladation of a primary nitrobenzylamine. Synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine. Journal of the Chemical Society, Dalton Transactions, (15), 2527-2532. Available at: [Link]

-

Tsuzuki, S., Honda, K., Uchimaru, T., Mikami, M., & Tanabe, K. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of chemical physics, 125(12), 124304. Available at: [Link]

-

Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 50(44), 10426-10430. Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

-

McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid. Journal of Chemical Education, 85(7), 941. Available at: [Link]

- U.S. Patent 5,162,576. (1992). Resolution of ketoprofen.

-

Ballai, M., et al. (2020). Diastereoselective Synthesis of Vicinal Diamines by Aza-Michael Addition of Chiral Phenethylamine to Nitroalkenes. ChemistrySelect, 5(20), 6143-6147. Available at: [Link]

-

OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. Available at: [Link]

Sources

- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chiral Resolution Using (S)-alpha-Methyl-4-nitrobenzylamine Hydrochloride

Introduction: The Imperative of Enantiomeric Purity in Drug Development

In the landscape of modern pharmaceuticals, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. While one enantiomer may provide the desired therapeutic effect, its counterpart, the distomer, can be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to isolate the therapeutically active enantiomer, or eutomer, is a critical step in drug development and manufacturing.

This technical guide provides an in-depth exploration of the mechanism and practical application of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride as a chiral resolving agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement diastereomeric salt crystallization, a robust and scalable method for chiral resolution.

Core Principles of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a process that separates a racemic mixture into its constituent enantiomers.[1] The most common and industrially scalable method for achieving this is through the formation of diastereomeric salts.[1] This technique leverages the fundamental principle that while enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers do not.

The process can be broken down into three key stages:

-

Diastereomeric Salt Formation: A racemic mixture of a chiral acid (or base) is reacted with a single, pure enantiomer of a chiral base (or acid), known as the resolving agent. This acid-base reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent system. Through carefully controlled crystallization conditions, the less soluble diastereomer selectively precipitates out of the solution.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the ionic bond, thereby liberating the desired enantiomer of the original compound and regenerating the resolving agent, which can often be recovered and reused.

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its structural features, including the chiral center at the alpha-carbon and the aromatic ring, facilitate the formation of well-defined crystalline salts with chiral acids.

Mechanism of Action of this compound

The efficacy of this compound as a resolving agent is rooted in its ability to form diastereomeric salts with racemic carboxylic acids that exhibit significant differences in solubility. When a racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, is treated with (S)-alpha-Methyl-4-nitrobenzylamine, two diastereomeric salts are formed:

-

[(R)-Acid]·[(S)-Amine]

-

[(S)-Acid]·[(S)-Amine]

These two salts are not mirror images of each other and therefore have distinct crystal lattice energies and, consequently, different solubilities in a given solvent. This difference in solubility is the critical factor that allows for their separation via fractional crystallization. The choice of solvent is crucial, as it can influence the solubility of both diastereomeric salts and, in some cases, even invert their relative solubilities.

The following diagram illustrates the overall workflow of chiral resolution using this method:

Figure 1. Workflow for chiral resolution via diastereomeric salt crystallization.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's properties is essential for designing a successful resolution process.

| Property | Value | Source |

| Synonyms | (S)-1-(4-Nitrophenyl)ethylamine hydrochloride | |

| CAS Number | 132873-57-5 | |

| Molecular Formula | C₈H₁₀N₂O₂ · HCl | |

| Molecular Weight | 202.64 g/mol | |

| Appearance | White to light yellow powder/crystal | N/A |

| Melting Point | 248-250 °C (lit.) | |

| Optical Activity | [α]25/D −6.5° (c = 1 in 0.05 M NaOH) |

Experimental Protocol: A Case Study in the Resolution of a Racemic Carboxylic Acid

While specific protocols must be optimized for each unique racemic acid, the following serves as a representative, field-proven methodology for the chiral resolution of a generic racemic carboxylic acid using (S)-alpha-Methyl-4-nitrobenzylamine. This protocol is based on established principles of diastereomeric salt crystallization.[2]

Materials:

-

Racemic carboxylic acid

-

(S)-alpha-Methyl-4-nitrobenzylamine

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (e.g., 2 M)

-

Sodium hydroxide (e.g., 2 M)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, separatory funnel, filtration apparatus)

Procedure:

Part 1: Formation and Isolation of the Less Soluble Diastereomeric Salt

-

Dissolution: In a suitable Erlenmeyer flask, dissolve the racemic carboxylic acid in a minimal amount of warm methanol.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (S)-alpha-Methyl-4-nitrobenzylamine in methanol. Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring. An exothermic reaction may be observed.

-

Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal crystal growth and purity, it is advisable to let the solution stand undisturbed for several hours or even overnight. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

-

Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.

Part 2: Liberation of the Pure Enantiomer

-

Salt Dissociation: Suspend the purified diastereomeric salt in water. Add a sufficient amount of a dilute acid (e.g., 2 M HCl) to protonate the carboxylate and break the salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated free carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate). Perform the extraction three times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine to remove any residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of the Pure Enantiomer: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the enantiomerically enriched carboxylic acid.

-

Recovery of the Resolving Agent: The aqueous layer from the extraction contains the hydrochloride salt of (S)-alpha-Methyl-4-nitrobenzylamine. The free base can be regenerated by treatment with a base (e.g., NaOH) and extracted into an organic solvent for recovery and reuse.

The following diagram outlines the key steps in a typical experimental protocol:

Figure 2. Key steps in the experimental protocol for chiral resolution.

Conclusion: A Robust Tool for Enantiomeric Separation

Chiral resolution through diastereomeric salt formation remains a cornerstone of asymmetric synthesis and pharmaceutical manufacturing. This compound has proven to be a valuable resolving agent for a variety of racemic carboxylic acids. Its ability to form crystalline diastereomeric salts with significant solubility differences allows for efficient separation and isolation of a single enantiomer.

The success of any chiral resolution is contingent upon a systematic approach to solvent screening and optimization of crystallization conditions. By understanding the underlying principles of diastereomeric salt formation and applying a rigorous experimental methodology, researchers can effectively utilize this compound to obtain enantiomerically pure compounds essential for drug discovery and development.

References

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Farkas, V., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Pharmaceuticals, 15(5), 594. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

University of Wisconsin-Madison. Experiment 38: ENANTIOMERS OF IBUPROFEN. [Link]

-

University of Liverpool. Stereochemistry - Stereoelectronics. [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. [Link]

-

Ianni, F., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3894. [Link]

-

PubChem. Ibuprofen. [Link]

-

ResearchGate. Examples of the kinetic resolution of α‐chiral carboxylic acids with.... [Link]

-

ResearchGate. Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. [Link]

-

Trung, T. Q., et al. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Archives of Pharmacal Research, 29(1), 108-11. [Link]

-

ResearchGate. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

-

PubChem. (s)-Ibuprofen sodium salt. [Link]

- Google Patents. CA1204671A - Controlled release naproxen and naproxen sodium tablets.

- Google Patents.

Sources

Technical Guide: A Comprehensive Analysis of the Solubility of (S)-α-Methyl-4-nitrobenzylamine Hydrochloride in Organic Solvents

Abstract: This technical guide provides a detailed examination of the principles and methodologies for determining the solubility of (S)-α-Methyl-4-nitrobenzylamine hydrochloride, a critical chiral intermediate in pharmaceutical synthesis.[1] While solubility data is fundamental to process development, reaction optimization, and formulation, this document moves beyond a simple presentation of data. It establishes a foundational understanding of the physicochemical factors governing the dissolution of this amine salt in various organic media. We present a robust, step-by-step protocol for the isothermal shake-flask method, the industry's gold standard for thermodynamic solubility measurement, and offer a framework for interpreting the resulting data in the context of solvent properties.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to develop a practical and theoretical mastery of solubility for this class of compounds.

Introduction: The Significance of a Chiral Intermediate

(S)-α-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine salt widely utilized as a building block in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting neurological conditions.[1] Its structural features—a chiral center, a basic amine, and an aromatic nitro group—make it a versatile intermediate for creating complex molecular architectures.[1]

A thorough understanding of its solubility profile in organic solvents is paramount for several key stages of drug development:

-

Reaction Engineering: Selecting an appropriate solvent system is crucial for controlling reaction kinetics, minimizing side-product formation, and ensuring homogeneity.

-

Process Optimization & Yield: Efficient crystallization and purification protocols are designed based on differential solubility in various solvents and temperatures.

-

Formulation Development: While this intermediate is not typically the final Active Pharmaceutical Ingredient (API), its solubility characteristics can inform the development of related compounds and their subsequent formulation into dosage forms.[4]

This guide provides the theoretical and practical framework necessary to systematically evaluate and understand the solubility of this important compound.

Theoretical Framework: Governing Principles of Solubility

The solubility of an ionic compound like (S)-α-Methyl-4-nitrobenzylamine hydrochloride in an organic solvent is a thermodynamic equilibrium. The process is governed by the balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released when the resulting ions are stabilized by solvent molecules (Solvation Energy).

-

Lattice Energy: The strength of the ionic bonds holding the (S)-α-methyl-4-nitrobenzylammonium cation and the chloride anion together in the solid crystal. This must be overcome for dissolution to occur.

-

Solvation Energy: The energy released upon the interaction of the solvent with the dissociated ions.

The interplay of these energies is dictated by the principle of "like dissolves like".[5][6] Polar solvents are generally more effective at dissolving ionic salts because they can effectively solvate both the cation and the anion.

Key factors influencing solubility include:

-

Solvent Polarity: Highly polar solvents can better stabilize the charged ions through dipole-ion interactions, leading to higher solubility.[5]

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to solvate the chloride anion (Cl⁻), while also interacting with the ammonium cation (R-NH₃⁺). Aprotic polar solvents (e.g., acetonitrile) lack this hydrogen-bond donating ability, which can impact their solvating power for the anion.

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic. Therefore, according to Le Chatelier's Principle, solubility typically increases with temperature as the additional energy helps overcome the lattice energy.[5][6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility is the Isothermal Shake-Flask Method .[2][3] This technique ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Apparatus

-

(S)-α-Methyl-4-nitrobenzylamine hydrochloride (Purity ≥97%)

-

Organic Solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene

-

Analytical Balance (± 0.1 mg)

-

Thermostatted Orbital Shaker or Water Bath

-

Glass Vials with PTFE-lined caps

-

Syringe Filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is achieved and accurately measured.

-

Preparation: Add an excess amount of (S)-α-Methyl-4-nitrobenzylamine hydrochloride to a series of glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] A preliminary experiment can determine the minimum time required to achieve a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[2]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Accurately dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample via a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.

-

Workflow Visualization

The following diagram outlines the critical steps in the Isothermal Shake-Flask protocol.

Solubility Data & Interpretation

While extensive public data for this specific compound is limited, the following table presents illustrative data consistent with the expected chemical principles. This data serves as a practical example for interpretation and discussion.

Table 1: Illustrative Solubility of (S)-α-Methyl-4-nitrobenzylamine HCl at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | ~150 |

| Ethanol | Polar Protic | 24.5 | ~65 |

| Isopropanol | Polar Protic | 19.9 | ~20 |

| Acetonitrile | Polar Aprotic | 37.5 | ~10 |

| Dichloromethane | Nonpolar | 9.1 | < 1 |

| Toluene | Nonpolar | 2.4 | < 0.1 |

Analysis and Discussion

The illustrative data in Table 1 provides a clear basis for understanding the structure-solubility relationship:

-

High Solubility in Polar Protic Solvents: The highest solubility is observed in methanol, followed by ethanol and isopropanol. This trend is directly attributable to the high polarity and hydrogen-bonding capabilities of these alcohols.[5] They effectively solvate both the ammonium cation and the chloride anion, overcoming the crystal lattice energy. The decreasing solubility from methanol to isopropanol, despite all being alcohols, correlates with their decreasing polarity (dielectric constant) and increasing steric hindrance, which can impede efficient solvation.[8]

-

Limited Solubility in Polar Aprotic Solvents: Acetonitrile, despite its high dielectric constant, shows significantly lower solubility than the alcohols. This is a classic example of the importance of hydrogen bonding. While acetonitrile can solvate the cation via dipole interactions, it is a poor hydrogen bond donor and cannot effectively stabilize the small, charge-dense chloride anion. This anion-solvation bottleneck limits the overall solubility.

-

Insolubility in Nonpolar Solvents: As expected, the compound is virtually insoluble in nonpolar solvents like dichloromethane and toluene.[6] These solvents lack the polarity required to overcome the strong ionic forces of the crystal lattice, resulting in negligible solvation energy and thus, poor solubility.

Conclusion

Understanding the solubility of (S)-α-Methyl-4-nitrobenzylamine hydrochloride is not a matter of finding a single value, but of appreciating the systematic interplay between the solute's ionic nature and the solvent's physicochemical properties. This guide has established the theoretical foundation for this understanding and provided a detailed, robust protocol for its experimental determination using the isothermal shake-flask method. The principles and methodologies outlined herein empower researchers and process chemists to make informed decisions in solvent selection, leading to more efficient, robust, and scalable synthetic and purification processes in the field of drug development.

References

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

PubChem. (n.d.). (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubMed. (2017). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. enamine.net [enamine.net]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

A Technical Guide to (S)-alpha-Methyl-4-nitrobenzylamine Hydrochloride: Commercial Availability, Quality Control, and Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride (CAS No. 132873-57-5). This guide delves into its commercial availability from various suppliers, outlines detailed protocols for its synthesis and purification, specifies analytical methods for quality control, and explores its critical applications in pharmaceutical research and asymmetric synthesis.

Introduction: A Versatile Chiral Building Block

This compound is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a stereogenic center at the alpha-carbon adjacent to the amino group and an electron-withdrawing nitro group on the aromatic ring, imparts unique chemical properties that make it a valuable intermediate and resolving agent. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.

This guide will provide the necessary technical details to enable researchers to effectively source, verify, and utilize this important chemical entity in their work.

Commercial Availability and Supplier Overview

This compound is readily available from a number of reputable chemical suppliers. The purity of the commercially available material is typically high, often exceeding 97%, with some suppliers offering grades of 99% or higher. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a comparative table of prominent suppliers for this compound:

| Supplier | Stated Purity | CAS Number | Additional Notes |

| Sigma-Aldrich | 97% | 132873-57-5 | Provides detailed physical properties and safety information. |

| Chem-Impex | ≥ 99% (T) | 132873-57-5 | Offers a high-purity grade. |

| TCI America | >99.0% (T) | 132873-57-5 | Provides specifications and Certificates of Analysis upon request.[1] |

| Fisher Scientific | ≥99.0% (T) | 132873-57-5 | Distributes TCI America products. |

| ChemUniverse | 98% | 132873-57-5 | Offers various pack sizes.[2] |

It is always recommended to request a lot-specific CoA to verify the purity and identity of the compound before use.

Synthesis and Purification: A Field-Proven Protocol

The most common and efficient method for the synthesis of (S)-alpha-Methyl-4-nitrobenzylamine is through the reductive amination of 4-nitrobenzaldehyde. The subsequent conversion to its hydrochloride salt is a straightforward process that enhances its stability.

Synthesis via Reductive Amination

This protocol is based on established literature procedures and offers high yields and stereochemical fidelity.[3][4][5][6]

Experimental Protocol:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 eq.) in methanol. To this solution, add (S)-alpha-methylamine (1.1 eq.). A few drops of acetic acid can be added to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10°C. The addition is exothermic.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the imine. Quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude (S)-alpha-Methyl-4-nitrobenzylamine free base.

Preparation and Purification of the Hydrochloride Salt

The hydrochloride salt is prepared to improve the compound's stability and handling characteristics.[7]

Experimental Protocol:

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in diethyl ether (2M) or gaseous HCl until precipitation is complete.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Purification by Recrystallization: For further purification, the crude hydrochloride salt can be recrystallized from ethanol.[7] Dissolve the salt in a minimum amount of hot absolute ethanol. To ensure dryness and improve yield, any residual water can be removed by azeotropic distillation with ethanol.[7] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The melting point of the purified this compound is typically in the range of 248-250 °C.[7][8]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Quality Control for a Self-Validating System

To ensure the identity, purity, and enantiomeric integrity of this compound, a combination of analytical techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the compound.

Example HPLC Method:

-

Column: Chiralpak AD-H or OD-H.[9]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).[9] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess chemical purity.

Expected ¹H NMR Spectral Data (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic protons will appear as two doublets in the range of 7.5-8.5 ppm.

-

The methine proton (α-CH) will be a quartet around 4.5-5.0 ppm.

-

The methyl protons (CH₃) will be a doublet around 1.5-2.0 ppm.

-

The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which can be variable.

Expected ¹³C NMR Spectral Data:

-

Signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield.

-

A signal for the alpha-carbon around 50-60 ppm.

-

A signal for the methyl carbon around 20-25 ppm.